4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol
Description
4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol is an organic compound that belongs to the class of phenols and thiazoles. This compound features a phenolic hydroxyl group and a thiazole ring substituted with an ethylanilino group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
4-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-12-5-3-4-6-15(12)18-17-19-16(11-21-17)13-7-9-14(20)10-8-13/h3-11,20H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJHDDGDUVYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol can be achieved through several synthetic routes One common method involves the nucleophilic aromatic substitution reaction
Preparation of Thiazole Precursor: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Ethylanilino Group: The ethylanilino group can be introduced through a nucleophilic substitution reaction, where an ethylaniline derivative reacts with the thiazole precursor.
Introduction of Phenolic Hydroxyl Group: The phenolic hydroxyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of 4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenolic derivatives, depending on the electrophile used.
Scientific Research Applications
4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Methylanilino)-1,3-thiazol-4-yl]phenol: Similar structure with a methyl group instead of an ethyl group.
4-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]phenol: Similar structure with a chloro group instead of an ethyl group.
4-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]phenol: Similar structure with a bromo group instead of an ethyl group.
Uniqueness
The uniqueness of 4-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylanilino group can influence the compound’s lipophilicity, electronic properties, and overall reactivity, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
